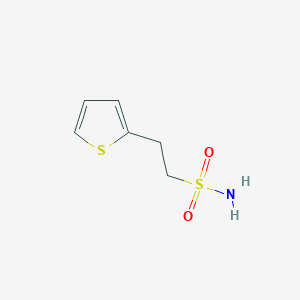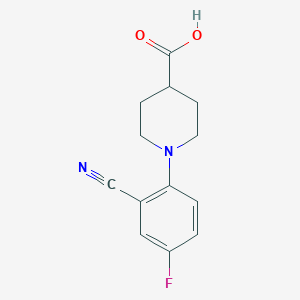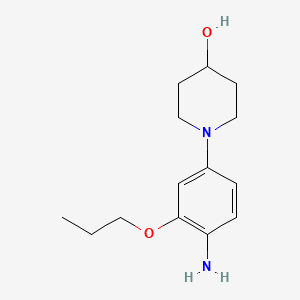
1-Amino-3-(dimethylamino)-2-methylpropan-2-ol
Overview
Description
“3-(Dimethylamino)-1-propylamine” or “N,N-Dimethyl-1,3-diaminopropane” is a diamine used in the preparation of some surfactants . It is also known as “Dimethylaminopropylamine” or "DMAPA" .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular formula of “3-(Dimethylamino)-1-propylamine” is C5H14N2 .Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C . The refractive index (nD) is 1.435–1.436 .Scientific Research Applications
Enzyme Engineering for Antidepressant Synthesis
1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is significant in the field of enzyme engineering for pharmaceuticals. For instance, Zhang et al. (2015) describe using a mutated carbonyl reductase for the enantioselective reduction of β-amino ketones, producing chiral compounds important in synthesizing antidepressants (Zhang et al., 2015).
Material Synthesis and Thin Film Development
In the domain of materials science, this compound has applications in developing tin chalcogenide materials. Park et al. (2020) synthesized tin aminothiolate compounds using this chemical, demonstrating its utility in molecular structuring and thin film deposition processes (Park et al., 2020).
Apoptosis Induction in Cancer Research
In cancer research, compounds derived from this compound have been explored for their potential as apoptosis inducers. Kemnitzer et al. (2004) identified compounds inducing apoptosis in human cell lines, highlighting the substance's relevance in developing anticancer agents (Kemnitzer et al., 2004).
Biofuel Production
This chemical is also noteworthy in biofuel research. Bastian et al. (2011) describe its role in the anaerobic production of biofuels like isobutanol in Escherichia coli, illustrating its importance in sustainable energy solutions (Bastian et al., 2011).
Dendritic Molecule Synthesis
Moreover, it plays a role in synthesizing novel dendritic molecules. Moldovan et al. (2015) used derivatives of this compound in creating trispiro-dendritic melamines, highlighting its utility in advanced molecular design (Moldovan et al., 2015).
Microbial Origin Inhibitors Research
The compound is also used in identifying microbial origin inhibitors. Kawahara et al. (2015) discovered inhibitors consisting of unique substructures derived from this compound, emphasizing its role in microbiological studies (Kawahara et al., 2015).
Safety and Hazards
Future Directions
As for future directions, DMAPA is used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . Therefore, research into improving the synthesis and reducing the impurities of DMAPA could have significant impacts on the personal care product industry.
Mechanism of Action
Target of Action
It is known that this compound is widely used in the production of various pharmacologically active medicinally important compounds .
Mode of Action
It is used as an intermediate in the production of various compounds, suggesting that it may interact with its targets to form new compounds .
Biochemical Pathways
It is used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against gram-positive and negative bacteria and fungi .
Pharmacokinetics
It is known that this compound is a clear colorless liquid, free of suspended matter, and is completely miscible with water, alcohols, esters, and ketones . This suggests that it may have good bioavailability.
Result of Action
It is used in the production of various pharmacologically active medicinally important compounds , suggesting that it may have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol. It is known that this compound is stable under normal conditions . It should be stored in a cool, ventilated warehouse, away from fire and heat sources .
Biochemical Analysis
Biochemical Properties
1-Amino-3-(dimethylamino)-2-methylpropan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of surfactants, such as cocamidopropyl betaine, which is used in personal care products like soaps and shampoos . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which facilitate the stabilization of enzyme-substrate complexes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation due to its interaction with cellular membranes . This compound can also affect the expression of genes involved in inflammatory responses, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of surfactants, thereby affecting the overall production process . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it can cause toxic or adverse effects. For example, high doses of similar compounds have been shown to cause seizures in rodents . It is important to determine the threshold levels to avoid toxicity and ensure safe usage in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound is known to undergo biotransformation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to be miscible with water and can be transported across cell membranes via passive diffusion or facilitated transport . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical processes and its interaction with other biomolecules.
properties
IUPAC Name |
1-amino-3-(dimethylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-6(9,4-7)5-8(2)3/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVWAUIOBTWDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)



![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)

![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)



![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)
